molecular formula C24H28FN3O7 B2825983 4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate CAS No. 1396792-05-4

4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate

Cat. No.: B2825983
CAS No.: 1396792-05-4
M. Wt: 489.5
InChI Key: KDUGRZQKDIMCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)benzamide oxalate” is a complex organic molecule. It has been mentioned in the context of competitive tyrosinase inhibitors with antimelanogenic effects . The compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .

Scientific Research Applications

Radiosynthesis and Imaging Applications

A study by Labas et al. (2009) focused on the radiosynthesis of N-[4-(4-fluorobenzyl)piperidin-1-yl]-N'-(2-[11C]oxo-1,3-dihydrobenzimidazol-5-yl)oxamide, a NR2B-selective NMDA receptor antagonist, for potential in vivo imaging of the NR2B NMDA receptor system by positron emission tomography (PET). The compound showed high affinity and selectivity for the NR2B receptors, highlighting its utility in neuroimaging and the study of neurological conditions (Labas et al., 2009).

Synthesis and Evaluation for Neurological Studies

Another study involved the synthesis and biological evaluation of 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase (AChE). Despite its potent in vitro biological activity, the compound's nonspecific distribution in brain regions suggested it might not be suitable for in vivo AChE studies, indicating the importance of selective targeting in drug design (S. Y. Lee et al., 2000).

Antimicrobial and Antituberculosis Potential

D. G. Anuse et al. (2019) conducted a study on the synthesis, SAR, in-silico appraisal, and anti-microbial study of substituted 2-aminobenzothiazoles derivatives, exploring their potential against bacterial and fungal strains. The findings suggest potential antimicrobial applications of compounds with related structures, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) (D. G. Anuse et al., 2019).

Pharmacokinetic Studies and Drug Development

Y. Teffera et al. (2013) explored the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, with compound 1 showing potential for cancer treatment. This study underscores the importance of understanding metabolic pathways and clearance mechanisms in the development of new therapeutic agents (Y. Teffera et al., 2013).

Properties

IUPAC Name

4-[[2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]benzamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3.C2H2O4/c23-19-5-1-16(2-6-19)14-29-15-17-9-11-26(12-10-17)13-21(27)25-20-7-3-18(4-8-20)22(24)28;3-1(4)2(5)6/h1-8,17H,9-15H2,(H2,24,28)(H,25,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUGRZQKDIMCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)C(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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